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molecular formula C5H6O B042074 2-Cyclopenten-1-one CAS No. 930-30-3

2-Cyclopenten-1-one

Cat. No. B042074
M. Wt: 82.1 g/mol
InChI Key: BZKFMUIJRXWWQK-UHFFFAOYSA-N
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Patent
US04263447

Procedure details

East German Pat. No. 81650 issued on May 5, 1971 discloses the use of Rh(Pφ3)3Cl and a large amount of t-butyl hydroperoxide (with oxygen) for the oxidation of cyclopentene at 45° C. This reaction was slow giving 2-cyclopentenol in 7% yield along with 10% of 2-cyclopentenone.
[Compound]
Name
Rh(Pφ3)3Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5]O)(C)([CH3:3])[CH3:2].[CH:7]1[CH2:11][CH2:10][CH2:9][CH:8]=1>>[CH:1]1([OH:5])[CH2:3][CH2:8][CH:7]=[CH:2]1.[C:7]1(=[O:5])[CH2:11][CH2:10][CH:9]=[CH:8]1

Inputs

Step One
Name
Rh(Pφ3)3Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 45° C

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCC1)O
Name
Type
product
Smiles
C1(C=CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04263447

Procedure details

East German Pat. No. 81650 issued on May 5, 1971 discloses the use of Rh(Pφ3)3Cl and a large amount of t-butyl hydroperoxide (with oxygen) for the oxidation of cyclopentene at 45° C. This reaction was slow giving 2-cyclopentenol in 7% yield along with 10% of 2-cyclopentenone.
[Compound]
Name
Rh(Pφ3)3Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5]O)(C)([CH3:3])[CH3:2].[CH:7]1[CH2:11][CH2:10][CH2:9][CH:8]=1>>[CH:1]1([OH:5])[CH2:3][CH2:8][CH:7]=[CH:2]1.[C:7]1(=[O:5])[CH2:11][CH2:10][CH:9]=[CH:8]1

Inputs

Step One
Name
Rh(Pφ3)3Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 45° C

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCC1)O
Name
Type
product
Smiles
C1(C=CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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